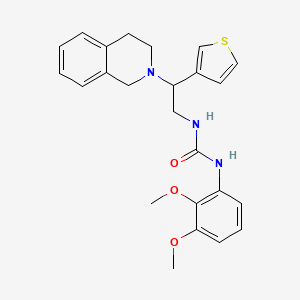
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibition
Compounds with structures related to the given chemical have been synthesized and evaluated for their antiacetylcholinesterase activity. The design of such compounds involves optimizing the spacer length and conformational flexibility to interact efficiently with enzyme hydrophobic binding sites, suggesting potential applications in treating conditions like Alzheimer's disease (J. Vidaluc et al., 1995).
Antimicrobial Activity
The synthesis of novel isoquinoline urea/thiourea derivatives and their evaluation for tyrosinase inhibitory effects indicate antimicrobial potential. Among these compounds, certain derivatives have shown significant activity, pointing to possible uses in developing antimicrobial agents (H. Genc et al., 2014).
Anion Complexation
Macrocyclic bis(ureas) based on diphenylurea structures, including those with similarities to the given compound, have been developed for anion complexation. These compounds show promise in forming adducts with polar molecules and acting as complexing agents towards a range of anions, which could be applied in environmental or analytical chemistry to detect or remove specific anions from solutions (Claudia Kretschmer et al., 2014).
Organometallic Complexes and Light-Emitting Devices
Homoleptic cyclometalated iridium complexes with structural components similar to the query compound have demonstrated highly efficient red phosphorescence. These findings are relevant to the development of organic light-emitting diodes (OLEDs), indicating potential applications in display and lighting technologies (A. Tsuboyama et al., 2003).
Synthesis and Cytotoxicity of Heterocycles
The synthesis of novel annulated dihydroisoquinoline heterocycles and their evaluation for cytotoxic activity suggests potential applications in cancer research. These compounds have shown promising results in inhibiting cancer cell growth, pointing to their potential use in developing new anticancer drugs (Fatma M. Saleh et al., 2020).
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-22-9-5-8-20(23(22)30-2)26-24(28)25-14-21(19-11-13-31-16-19)27-12-10-17-6-3-4-7-18(17)15-27/h3-9,11,13,16,21H,10,12,14-15H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPQVBVOSKRNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
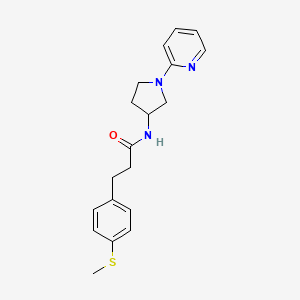
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

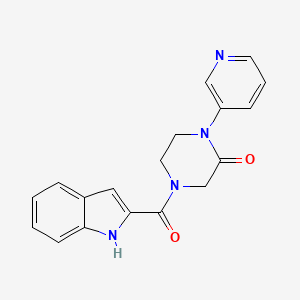
![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)
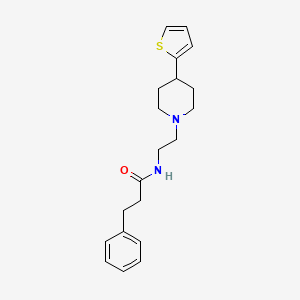
![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)
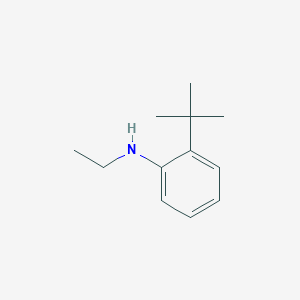
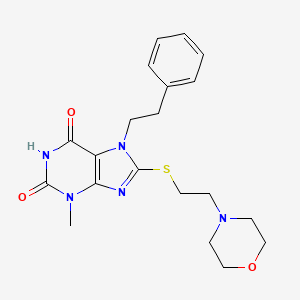
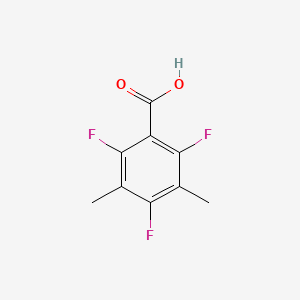

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)
